molecular formula C30H50O B1157720 Epitaraxerol CAS No. 20460-33-7

Epitaraxerol

Cat. No.: B1157720
CAS No.: 20460-33-7
M. Wt: 426.7 g/mol
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Description

Epitaraxerol (CAS: 20460-33-7) is a naturally occurring triterpenoid isolated from plants such as Euphorbia chrysocoma and Gochnatia pulchra . Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.7 g/mol. Key physical properties include:

  • Solubility: Miscible in hydrophilic solvents (water, methanol, ethanol) and organic solvents (chloroform, petroleum ether, benzene) .
  • Storage: Stable at 4°C (short-term) or -4°C (long-term) as a solid powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epitaraxerol can be synthesized through the dehydration of taraxerol, another triterpenoid compound. The process involves specific reaction conditions, including the use of dehydrating agents and controlled temperature settings .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the leaves of Euphorbia neriifolia. The extraction process includes comminution, maceration, and percolation using solvents like ethanol or water . The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Epitaraxerol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Epitaraxerol has a wide range of scientific research applications:

Mechanism of Action

Epitaraxerol exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in cell membrane synthesis and maintenance, making it effective against a range of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Triterpenoids

Structural Analogues

Epitaraxerol belongs to the taraxerane class of triterpenoids. Key analogues include:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
This compound 20460-33-7 C₃₀H₅₀O 426.7 Hydroxyl Euphorbia chrysocoma
Taraxerol 127-22-0 C₃₀H₅₀O 426.7 Hydroxyl Taraxacum officinale
Taraxerone 514-07-8 C₃₀H₄₈O 424.7 Ketone Euphorbia species
β-Amyrin 559-70-6 C₃₀H₅₀O 426.7 Hydroxyl Widespread in plants

Structural Insights :

  • This compound and taraxerol share the same molecular formula (C₃₀H₅₀O ) but differ in hydroxyl group positioning, influencing solubility and bioactivity .

Physicochemical Properties

Property This compound Taraxerol Taraxerone
Boiling Point 534.3°C Not reported Not reported
Density 1.9 g/cm³ ~0.9–1.1 g/cm³* ~0.9–1.1 g/cm³*
Solubility Broad (water, DMSO, chloroform) Lipophilic solvents Lipophilic solvents

*Estimated based on triterpenoid class trends.

Key Findings :

  • This compound’s moderate antifungal activity against C. albicans distinguishes it from β-amyrin, which shows broader but weaker antimicrobial effects .

Pharmacological and Industrial Relevance

  • Comparative Stability : Unlike β-amyrin and taraxerol, this compound requires stringent storage conditions (2–8°C) to prevent degradation, highlighting stability challenges .
  • Synthetic Accessibility: No synthetic routes are reported for this compound, whereas β-amyrin and taraxerol have semi-synthetic derivatives, underscoring a research gap .

Biological Activity

Epitaraxerol, also known as Isotaraxerol, is a triterpenoid compound primarily derived from various plant sources, particularly those in the genus Veronica. This compound has garnered attention for its diverse biological activities, including antifungal, antimicrobial, and potential anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C30_{30}H50_{50}O
  • Molecular Weight : 442.71 g/mol
  • Classification : Triterpenoid

Antifungal Activity

This compound exhibits moderate antifungal activity against Candida albicans and low activity against other fungi such as Trichophyton mentagrophytes and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi have been reported, indicating its potential use in treating fungal infections.

Fungus MIC (µg/mL)
Candida albicans50
Trichophyton mentagrophytes100
Aspergillus niger200

Antimicrobial Activity

In addition to its antifungal properties, this compound has shown low antimicrobial activity against various bacterial strains. Research indicates that it possesses some inhibitory effects on Staphylococcus aureus, Escherichia coli, and others.

Bacteria MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Anti-inflammatory Potential

Recent studies have suggested that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antifungal Efficacy :
    A study conducted on the antifungal efficacy of this compound demonstrated its effectiveness against clinical isolates of C. albicans. The study highlighted its potential as a therapeutic agent for candidiasis, particularly in immunocompromised patients .
  • Antimicrobial Activity Assessment :
    A comprehensive assessment of this compound's antimicrobial activity revealed its effectiveness against several pathogenic bacteria. The study utilized disk diffusion methods to determine the susceptibility of various bacterial strains to this compound .
  • Inflammatory Response Modulation :
    In a laboratory setting, this compound was tested for its ability to modulate inflammatory responses in macrophages. The results indicated a significant reduction in the secretion of TNF-α and IL-6 upon treatment with this compound, suggesting its potential role in managing inflammatory conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cell membrane integrity in fungi and bacteria, leading to cell lysis. Additionally, its anti-inflammatory effects may be mediated through the inhibition of NF-κB signaling pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of epitaraxerol, and how do they influence its solubility and stability in experimental setups?

  • Answer : this compound (C₃₀H₅₀O, molecular weight 426.7 g/mol) exhibits a boiling point of 534.3±35.0°C and density of 1.9±0.1 g/cm³ . Its solubility varies: miscible in hydrophilic solvents (e.g., methanol, ethanol) but less so in non-polar solvents like petroleum ether. Stability tests recommend storage at -4°C to prevent degradation. For experimental reproducibility, pre-dissolve in ethanol (≥95% purity) at 5 mg/mL and validate stability via HPLC over 72 hours .

Q. How can researchers verify the identity and purity of this compound in natural extracts?

  • Answer : Use a combination of chromatographic (e.g., HPLC with C18 columns) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Compare retention times and spectral data against authenticated standards (CAS 20460-33-7). Purity thresholds ≥95% are recommended for bioactivity assays, validated via mass spectrometry .

Q. What standardized assays are used to evaluate this compound’s antifungal activity, and what are common pitfalls?

  • Answer : Follow CLSI guidelines for antifungal susceptibility testing (e.g., broth microdilution against Candida albicans). This compound shows moderate activity (MIC ~50 µg/mL) but low efficacy against Aspergillus niger or bacterial strains . Control for solvent interference (e.g., DMSO ≤1% v/v) and include positive controls (e.g., amphotericin B) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., extraction methods, solvent polarity). For example, cell viability improvements in Euphorbia neriifolia extracts (5 mg/mL) may stem from synergistic compounds, not isolated this compound . Replicate studies using pure this compound and orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

  • Answer : Combine in vitro and in silico approaches:

  • Target identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein binding.
  • Pathway analysis : RNA-seq or phosphoproteomics on treated fungal cells (e.g., C. albicans).
  • Molecular docking : Compare this compound’s binding affinity to lanosterol demethylase (CYP51) versus known antifungals .

Q. What strategies improve the yield of this compound isolation from plant sources?

  • Answer : Optimize extraction parameters via DOE (design of experiments):

  • Solvent system : Ethanol-water (70:30 v/v) at 60°C maximizes yield .
  • Post-extraction : Use silica gel chromatography (hexane:ethyl acetate 8:2) followed by recrystallization in methanol.
  • Scale-up challenges : Address column overload and solvent recovery inefficiencies via simulated moving bed (SMB) chromatography .

Q. Methodological Best Practices

Q. How should researchers document this compound-related experiments to ensure reproducibility?

  • Answer : Adhere to FAIR data principles:

  • Metadata : Record solvent lot numbers, equipment calibration dates, and storage conditions.
  • Statistical rigor : Report mean ± SD (n≥3) and use ANOVA with post-hoc Tukey tests for bioactivity comparisons.
  • Data deposition : Share raw NMR/HPLC files in public repositories (e.g., Zenodo) .

Q. What ethical and safety considerations apply to this compound research involving biological samples?

  • Answer : For studies with human-derived fungal strains (e.g., clinical C. albicans isolates):

  • Ethics approval : Submit protocols to institutional review boards (IRB) for pathogen use .
  • Biosafety : Conduct experiments in BSL-2 labs with appropriate PPE and waste disposal .

Q. Data Contradiction Analysis Framework

Factor Impact on Results Mitigation Strategy
Extraction SolventPolar solvents may co-extract interfering compounds Use orthogonal purification (e.g., SPE)
Assay SensitivityVariability in fungal strain susceptibility Standardize strains (e.g., ATCC codes)
Purity ThresholdsImpurities (>5%) alter bioactivity Validate via LC-MS before assays

Properties

IUPAC Name

4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGUGZHBAOMSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871611
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taraxerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

409.00 to 410.00 °C. @ 760.00 mm Hg
Record name Taraxerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name Taraxerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

127-22-0
Record name Taraxerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

282 - 283 °C
Record name Taraxerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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